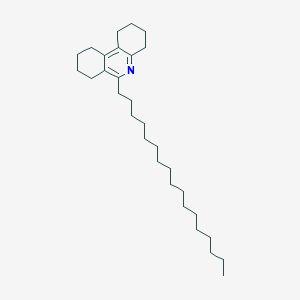![molecular formula C11H13Cl2NO3 B14512371 Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate CAS No. 62804-70-0](/img/structure/B14512371.png)
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propanoate ester linked to a dichloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2,6-dichloropyridin-3-ol with propanoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(6-chloropyridin-3-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an ester.
Hex-3-yn-1-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar ester linkage but with a different alkyl group
Uniqueness
Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of two chlorine atoms on the pyridine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62804-70-0 |
|---|---|
Molecular Formula |
C11H13Cl2NO3 |
Molecular Weight |
278.13 g/mol |
IUPAC Name |
propan-2-yl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(2)16-11(15)7(3)17-8-4-5-9(12)14-10(8)13/h4-7H,1-3H3 |
InChI Key |
HVQBYMXGIMATHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


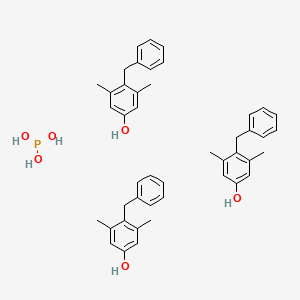

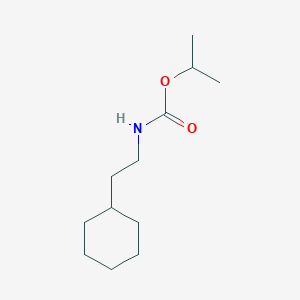
![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)

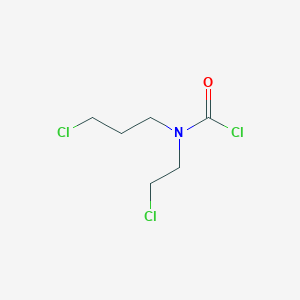

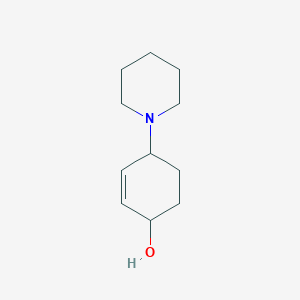
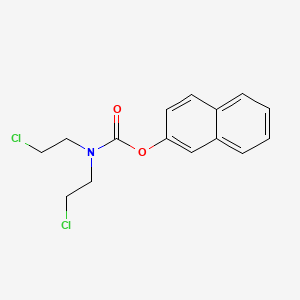
![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)

